6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one 6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 345-08-4
VCID: VC17572553
InChI: InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C11H11FO2
Molecular Weight: 194.20 g/mol

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 345-08-4

Cat. No.: VC17572553

Molecular Formula: C11H11FO2

Molecular Weight: 194.20 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one - 345-08-4

Specification

CAS No. 345-08-4
Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
IUPAC Name 6-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3
Standard InChI Key LKSRBYXMMWKMEM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CCCC(=O)C2=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a dihydronaphthalene ring system, where the aromatic ring is partially saturated at the 3,4-positions. Substituents include:

  • Fluorine at the 6-position, which enhances electronegativity and metabolic stability.

  • Methoxy group at the 7-position, contributing to steric and electronic modulation.

  • Ketone group at the 1-position, a reactive site for further chemical modifications .

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by crystallographic studies of related fluoro-methoxy naphthalenones .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight194.20 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point~258°C (extrapolated)
Melting Point61–66°C (analog data)
LogP (Partition Coeff.)~2.7 (predicted)

These properties align with trends observed in structurally similar compounds, such as 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 2840-44-0), though the methoxy group increases molecular weight and polarity .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing analogs of this compound involves multi-step organic reactions :

  • Friedel-Crafts Acylation: Introduction of the ketone group via reaction with acetyl chloride in the presence of a Lewis catalyst.

  • Reduction and Cyclization: Hydrogenation of intermediate structures to achieve partial saturation of the naphthalene ring.

  • Functionalization: Sequential halogenation and methoxylation to install fluorine and methoxy groups.

The process emphasizes optimizing yield and purity through controlled reaction conditions (e.g., temperature, solvent selection) .

Laboratory-Scale Preparation

A modified approach reported in crystallographic studies involves:

  • Condensation of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 6-methoxynicotinaldehyde in methanol under basic conditions .

  • Purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1) .

This method yields high-purity product suitable for structural characterization .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR spectra typically show signals for aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aliphatic protons (δ 2.5–3.2 ppm) .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Crystallographic Analysis

Single-crystal X-ray diffraction of analogs reveals:

  • Monoclinic crystal systems with space group P21/cP2_1/c.

  • Unit cell parameters: a=7.3840(6)a = 7.3840(6) Å, b=10.9208(8)b = 10.9208(8) Å, c=16.7006(15)c = 16.7006(15) Å, β=101.032(9)\beta = 101.032(9)^\circ .

  • Intermolecular hydrogen bonding between ketone oxygen and adjacent methoxy groups stabilizes the crystal lattice .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing melatonin receptor agonists like agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) . Key steps include:

  • Conversion to acetonitrile derivatives via nucleophilic substitution.

  • Reduction to primary amines followed by acetylation .

Materials Science Applications

  • Liquid Crystals: Fluorinated naphthalenones contribute to anisotropic phases in display technologies .

  • Polymer Additives: Enhance thermal stability in polycarbonates and epoxies .

Future Research Directions

Pharmacokinetic Studies

  • ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Trials: Testing in model organisms for inflammatory and neurodegenerative diseases.

Synthetic Chemistry Innovations

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Green Chemistry Approaches: Solvent-free reactions and biocatalytic methods to improve sustainability .

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